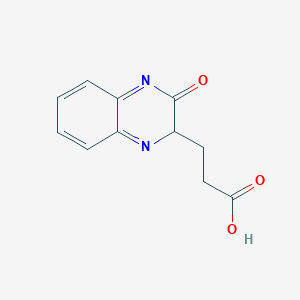
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid is an organic compound with the molecular formula C11H10N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid typically involves the reaction of o-phenylenediamine with a dicarboxylic acid. One common method includes dissolving o-phenylenediamine in ethanol and reacting it with 2-oxoglutaric acid under microwave irradiation. The reaction mixture is then cooled, and the product is recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction could produce 3-(3-hydroxy-2H-quinoxalin-2-yl)propanoic acid.
Scientific Research Applications
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxoquinolin-1(2H)-yl)propanoic acid
- 3-(quinolin-3-yl)propanoic acid
- 3-(3-hydroxyquinoxalin-2-yl)propanoic acid
Uniqueness
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in drug development and materials science .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(3-oxo-2H-quinoxalin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4,9H,5-6H2,(H,14,15) |
InChI Key |
MCGDOARJJHRVFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(C(=O)N=C2C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















